1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclohexylamino group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the cyclohexylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of bromine.
1-(3-Methylphenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, which can enhance the compound’s biological activity and specificity.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h4-5,8-9,12,14,18H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJFCMNRIBTEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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